molecular formula C13H23ClN2O4 B13470405 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride CAS No. 2866335-22-8

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride

Cat. No.: B13470405
CAS No.: 2866335-22-8
M. Wt: 306.78 g/mol
InChI Key: SYMCKRWCZHSHEL-UHFFFAOYSA-N
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Description

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by functionalization at specific positions to introduce the tert-butyl and methyl groups .

Industrial Production Methods

standard organic synthesis techniques, including refluxing with hydrazine in ethanol, are commonly employed .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to undergo reduction within bacterial cells, generating reactive intermediates that are lethal to the bacteria . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2866335-22-8

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

IUPAC Name

6-O-tert-butyl 8-O-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-5-9(10(16)18-4)13(8-15)6-14-7-13;/h9,14H,5-8H2,1-4H3;1H

InChI Key

SYMCKRWCZHSHEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)C(=O)OC.Cl

Origin of Product

United States

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